1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine
Description
1-[2-(2-Ethylphenoxy)ethyl]pyrrolidine is a pyrrolidine derivative with a phenoxyethyl side chain substituted at the ortho position with an ethyl group. Its molecular formula is C₁₄H₂₁NO, and it is structurally characterized by a pyrrolidine ring connected via an ethylene bridge to a 2-ethylphenoxy moiety.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[2-(2-ethylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-2-13-7-3-4-8-14(13)16-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
GEWBYFXQGXYXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCCN2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxyethyl Substitutions
Key structural analogues differ in substituents on the phenoxy ring or the pyrrolidine moiety. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations :
- Substituent Position: SC-22716, with a 4-phenylphenoxy group, exhibits significantly higher LTA₄ hydrolase inhibitory activity compared to the ortho-substituted 2-ethylphenoxy derivative. This highlights the importance of para-substituted aromatic groups for target binding .
- Halogen Effects : Bromine or chlorine substitutions (e.g., 3-bromo or 4-bromo-2-chloro) reduce pharmacological activity but enhance utility as synthetic intermediates (e.g., in lasofoxifene synthesis) .
Pharmacological Activity and SAR Insights
Structure-activity relationship (SAR) studies from reveal:
- Para-Substituted Analogues : Compounds with electron-rich para-substituents (e.g., 4-phenyl in SC-22716) show enhanced LTA₄ hydrolase inhibition due to improved hydrophobic interactions with the enzyme’s active site.
- Ortho-Substituted Derivatives : The 2-ethyl group in the target compound may disrupt optimal binding, as ortho-substituents often create torsional strain in aromatic systems, reducing affinity .
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